TRIMETHYLAMINE N-OXIDE

概要

説明

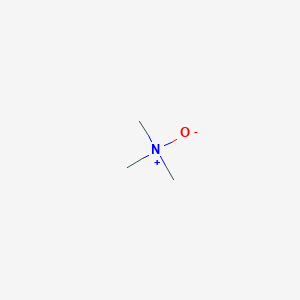

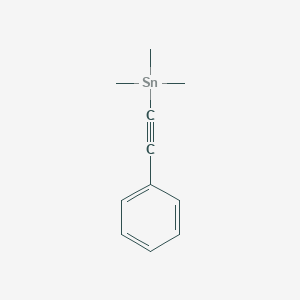

トリメチルアミンN-オキシドは、化学式(CH₃)₃NOを持つ有機化合物です。アミンオキシドのクラスに属し、通常は二水和物として存在します。 この化合物は、海洋甲殻類や魚の組織に見られ、高圧条件下でのタンパク質の歪みを防ぐのに役立ちます 。 トリメチルアミンN-オキシドは、コリン、トリメチルグリシン、L-カルニチンなどの化合物の一般的な代謝産物であるトリメチルアミンの酸化生成物でもあります .

作用機序

トリメチルアミンN-オキシドは、いくつかのメカニズムを通じてその効果を発揮します。

タンパク質安定化: 深海に生息する海洋生物にとって不可欠な、圧力による不安定化効果を打ち消すことで、タンパク質を安定化します.

酸化ストレスの軽減: Nrf2シグナル伝達経路を活性化し、酸化ストレスを軽減し、運動能力を向上させます.

細胞老化: ミトコンドリアの損傷を引き起こし、酸化ストレスを増大させ、炎症性因子の産生を促進することにより、細胞老化を誘発します.

6. 類似の化合物との比較

トリメチルアミンN-オキシドは、高圧条件下でタンパク質を安定化させる能力においてユニークであり、これは他の浸透圧調節物質では一般的ではありません。類似の化合物には、以下が含まれます。

コリン: トリメチルアミンの前駆体であり、腸内細菌によってトリメチルアミンN-オキシドに代謝されます.

トリメチルグリシン: 同様の代謝経路を経る別の前駆体.

L-カルニチン: トリメチルアミンに代謝され、その後トリメチルアミンN-オキシドに代謝されます.

トリメチルアミンN-オキシドは、海洋生物学における重要な役割と、ヒトの心血管の健康との関連性において際立っています。

生化学分析

Biochemical Properties

Trimethylamine N-oxide interacts with various enzymes, proteins, and other biomolecules. It is a protein stabilizer that serves to counteract the protein-destabilizing effects of pressure . It is also involved in the metabolism of dietary choline and L-carnitine by intestinal microbiota . Furthermore, it has been found to interact with liver flavin monooxygenase 3 (FMO3) .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It has been associated with cellular aging and age-related diseases . It can accelerate cell senescence by causing mitochondrial damage, superoxide formation, and promoting the generation of pro-inflammatory factors . It also affects energy metabolism in the liver and promotes the development of metabolic dysfunction-associated fatty liver disease (MAFLD) by affecting bile acid metabolism, unfolded protein response, and oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is known to inhibit the expressions of key bile acid synthetic enzymes and bile acid transporters in the liver . It also promotes oxidative stress and lipid accumulation in macrophage foam cells via the Nrf2/ABCA1 pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound levels have been observed to fluctuate over time . These fluctuations could be prognostic for infarct size, particularly in patients with impaired renal function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, three weeks of 0.12% this compound supplementation during weaning in mice significantly increased the expression of scavenger receptors CD36 and SR-A1 in peritoneal macrophages .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is mainly derived from the gut, where the gut microbiota converts TMA precursors into TMA, which is then transformed into this compound by hepatic flavin monooxygenases (FMOs) in the liver .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is absorbed into the bloodstream through the intestinal mucosa and then transformed into this compound by hepatic flavin monooxygenases (FMOs) in the liver .

Subcellular Localization

It is known that this compound is primarily produced in the gut and then transported to the liver for transformation .

準備方法

合成経路と反応条件: トリメチルアミンN-オキシドは、トリメチルアミンを過酸化水素で処理することによって合成できます。 反応は通常、水溶液中で行われ、トリメチルアミンがトリメチルアミンN-オキシドに酸化されます .

工業生産方法: 工業的な環境では、トリメチルアミンN-オキシドの調製には、過酸化水素を用いたトリメチルアミンの酸化が関与します。トリメチルアミンの水溶液を過酸化水素で処理し、その後濃縮と結晶化によって二水和物形態を得ます。 二水和物は、熱脱水または真空乾燥によって脱水して無水形態を得ることができます .

化学反応の分析

反応の種類: トリメチルアミンN-オキシドは、以下を含むさまざまな化学反応を起こします。

酸化: 有機ホウ素化合物の酸化など、いくつかの反応において酸化剤として作用します.

脱カルボニル化: 無溶媒反応において脱カルボニル化剤として役立ちます.

一般的な試薬と条件:

酸化反応: 一般的な試薬には、過酸化水素と有機ホウ素化合物が含まれます。反応は通常、穏やかな条件下で行われます。

脱カルボニル化反応: これらの反応は、多くの場合、溶媒の不存在下で行われるため、トリメチルアミンN-オキシドは、そのようなプロセスにとって貴重な試薬です。

生成される主な生成物:

酸化反応: 主な生成物には、酸化された有機ホウ素化合物が含まれます。

脱カルボニル化反応: 生成物は、反応に使用される特定の基質によって異なります。

4. 科学研究への応用

トリメチルアミンN-オキシドは、幅広い科学研究への応用を持っています。

科学的研究の応用

Trimethylamine N-oxide has a wide range of scientific research applications:

類似化合物との比較

Trimethylamine N-oxide is unique in its ability to stabilize proteins under high-pressure conditions, a property not commonly found in other osmolytes. Similar compounds include:

Choline: A precursor to trimethylamine, which is metabolized to this compound by gut microbiota.

Trimethylglycine: Another precursor that undergoes similar metabolic pathways.

L-carnitine: Also metabolized to trimethylamine and subsequently to this compound.

This compound stands out due to its significant role in marine biology and its association with cardiovascular health in humans.

特性

IUPAC Name |

N,N-dimethylmethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO/c1-4(2,3)5/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYPYRKYUKCHHIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049678 | |

| Record name | N,N-Dimethyl-methanamine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; Highly hygroscopic; [Merck Index], Solid, Colourless to yellow solid; Odourless | |

| Record name | Trimethylamine-N-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18356 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Trimethylamine N-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Trimethylamine oxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1603/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

454 mg/mL, Soluble in water, Soluble (in ethanol) | |

| Record name | Trimethylamine N-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Trimethylamine oxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1603/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1184-78-7 | |

| Record name | Trimethylamine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1184-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyloxamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylamine oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanamine, N,N-dimethyl-, N-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyl-methanamine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylamine, N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLAMINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLD0K1SJ1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trimethylamine N-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

95 - 99 °C | |

| Record name | Trimethylamine N-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B72854.png)

![2-Azaspiro[4.4]nonane-1,3-dione](/img/structure/B72857.png)